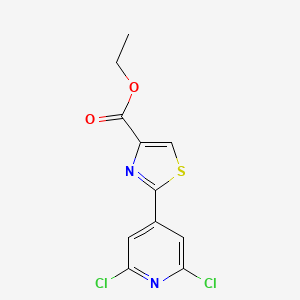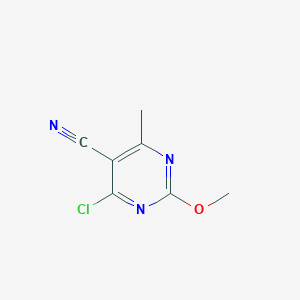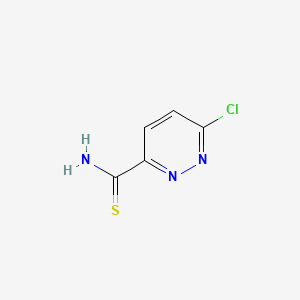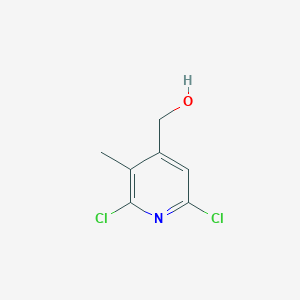
Methyl (Z)-4-Hydroxy-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-4-Hydroxy-2-butenoate is an organic compound with the molecular formula C5H8O3 It is a methyl ester derivative of 4-hydroxy-2-butenoic acid and features a (Z)-configuration around its double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.
Reduction: The double bond can be reduced to yield the saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Methyl 4-oxo-2-butenoate.
Reduction: Methyl 4-hydroxybutanoate.
Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.
Aplicaciones Científicas De Investigación
Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
- Methyl (E)-4-Hydroxy-2-butenoate
- Methyl 4-Hydroxy-3-butenoate
- Methyl 3-Hydroxy-2-butenoate
Comparison: Methyl (Z)-4-Hydroxy-2-butenoate is unique due to its (Z)-configuration, which influences its reactivity and interaction with other molecules. Compared to its (E)-isomer, it may exhibit different chemical and biological properties, making it valuable for specific applications. The presence of the hydroxyl group at the 4-position also distinguishes it from other similar compounds, contributing to its distinct reactivity profile.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
methyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
Clave InChI |
QBFTZEUCFMABJD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)





![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)




![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)

